molecular formula C11H11Cl2N3O B13661471 2-(3,6-Dichloroquinoxalin-2-ylamino)propan-1-ol

2-(3,6-Dichloroquinoxalin-2-ylamino)propan-1-ol

Katalognummer: B13661471
Molekulargewicht: 272.13 g/mol
InChI-Schlüssel: RTHHRRFTBNQWFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,6-Dichloroquinoxalin-2-ylamino)propan-1-ol is a chemical compound with the molecular formula C11H11Cl2N3O. It is known for its unique structure, which includes a quinoxaline ring substituted with chlorine atoms and an amino alcohol group. This compound is primarily used in research and has various applications in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,6-Dichloroquinoxalin-2-ylamino)propan-1-ol typically involves the reaction of 3,6-dichloroquinoxaline with an appropriate amine and alcohol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants and products .

Industrial Production Methods

This may include the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,6-Dichloroquinoxalin-2-ylamino)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the quinoxaline ring .

Wissenschaftliche Forschungsanwendungen

2-(3,6-Dichloroquinoxalin-2-ylamino)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(3,6-Dichloroquinoxalin-2-ylamino)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(3,6-Dichloroquinoxalin-2-ylamino)ethanol: Similar structure with an ethanol group instead of propanol.

    3,6-Dichloroquinoxaline: Lacks the amino alcohol group.

    2-(3,6-Dichloroquinoxalin-2-ylamino)butan-1-ol: Contains a butanol group instead of propanol.

Uniqueness

2-(3,6-Dichloroquinoxalin-2-ylamino)propan-1-ol is unique due to its specific combination of a quinoxaline ring with chlorine substitutions and an amino alcohol group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Eigenschaften

Molekularformel

C11H11Cl2N3O

Molekulargewicht

272.13 g/mol

IUPAC-Name

2-[(3,6-dichloroquinoxalin-2-yl)amino]propan-1-ol

InChI

InChI=1S/C11H11Cl2N3O/c1-6(5-17)14-11-10(13)15-9-4-7(12)2-3-8(9)16-11/h2-4,6,17H,5H2,1H3,(H,14,16)

InChI-Schlüssel

RTHHRRFTBNQWFG-UHFFFAOYSA-N

Kanonische SMILES

CC(CO)NC1=NC2=C(C=C(C=C2)Cl)N=C1Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.